2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs) This compound is characterized by its unique structure, which includes multiple fused aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene typically involves multi-step organic reactions. One common method includes the following steps:
Formation of 4,5,9,10-tetrahydropyrene: This can be achieved through the reduction of pyrene using hydrogenation techniques.
Coupling with anthracene: The tetrahydropyrene is then coupled with anthracene derivatives using palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert it back to its fully hydrogenated form.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation and nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.
Scientific Research Applications
2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Electronics: The compound’s ability to conduct electricity makes it a candidate for use in organic photovoltaic cells and field-effect transistors.
Biological Studies: Its interactions with biological molecules are studied to understand its potential effects and applications in medicine.
Mechanism of Action
The mechanism of action of 2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene involves its ability to interact with various molecular targets. The compound’s aromatic structure allows it to participate in π-π stacking interactions, which can influence its behavior in electronic devices and biological systems. Additionally, its ability to undergo redox reactions makes it useful in applications requiring electron transfer .
Comparison with Similar Compounds
Similar Compounds
4,5,9,10-Tetrahydropyrene: A precursor in the synthesis of the target compound.
Anthracene: Another polycyclic aromatic hydrocarbon with similar electronic properties.
Pyrene: Known for its fluorescence properties and used in similar applications.
Uniqueness
2-[10-(4,5,9,10-Tetrahydropyren-2-YL)anthracen-9-YL]-4,5,9,10-tetrahydropyrene is unique due to its combination of multiple aromatic rings, which enhances its electronic properties and makes it suitable for advanced materials science applications. Its ability to undergo various chemical reactions also adds to its versatility .
Properties
CAS No. |
654646-13-6 |
---|---|
Molecular Formula |
C46H34 |
Molecular Weight |
586.8 g/mol |
IUPAC Name |
2-[10-(4,5,9,10-tetrahydropyren-2-yl)anthracen-9-yl]-4,5,9,10-tetrahydropyrene |
InChI |
InChI=1S/C46H34/c1-2-12-38-37(11-1)45(35-23-31-19-15-27-7-5-8-28-16-20-32(24-35)43(31)41(27)28)39-13-3-4-14-40(39)46(38)36-25-33-21-17-29-9-6-10-30-18-22-34(26-36)44(33)42(29)30/h1-14,23-26H,15-22H2 |
InChI Key |
OAWNGVKZIOZDRL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=CC8=C9C(=C7)CCC2=CC=CC(=C29)CC8)CCC2=CC=CC1=C23 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.